molecular formula C10H10N2O2 B3269541 1,2-Dimethyl-5-nitro-1h-indole CAS No. 51226-47-2

1,2-Dimethyl-5-nitro-1h-indole

Cat. No.: B3269541
CAS No.: 51226-47-2
M. Wt: 190.2 g/mol
InChI Key: XGUITPOMHSOVJA-UHFFFAOYSA-N
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Description

1,2-Dimethyl-5-nitro-1H-indole is a heterocyclic aromatic organic compound. It belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of methyl groups at positions 1 and 2, and a nitro group at position 5, makes this compound unique and of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-5-nitro-1H-indole can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. For instance, the reaction of 1,2-dimethyl-5-nitrobenzaldehyde with phenylhydrazine under acidic conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-5-nitro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso or nitro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: 1,2-Dimethyl-5-amino-1H-indole.

    Oxidation: 1,2-Dimethyl-5-nitroso-1H-indole.

    Substitution: 3-Bromo-1,2-dimethyl-5-nitro-1H-indole.

Scientific Research Applications

1,2-Dimethyl-5-nitro-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dimethyl-5-nitro-1H-indole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole ring can bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-5-nitro-1H-indole: Lacks the second methyl group at position 2.

    2-Methyl-5-nitro-1H-indole: Lacks the methyl group at position 1.

    5-Nitro-1H-indole: Lacks both methyl groups at positions 1 and 2.

Uniqueness

1,2-Dimethyl-5-nitro-1H-indole is unique due to the presence of both methyl groups and the nitro group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,2-dimethyl-5-nitroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-5-8-6-9(12(13)14)3-4-10(8)11(7)2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUITPOMHSOVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299695
Record name 1,2-dimethyl-5-nitro-1h-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51226-47-2
Record name NSC132134
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132134
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-dimethyl-5-nitro-1h-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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